N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide, also known as HMTCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to interact with metal ions through coordination bonds, leading to changes in its fluorescence properties. This compound has also been shown to bind to proteins and DNA, potentially affecting their function.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have any significant effects on cell viability or proliferation. However, its interactions with proteins and DNA may have potential biochemical and physiological effects that require further investigation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, its interactions with proteins and DNA may limit its use in certain experiments and require careful consideration.
Future Directions
There are several future directions for research on N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide. One area of focus is the development of new applications for this compound, such as its use in biosensors and imaging techniques. Another area of research is the investigation of its potential interactions with other biological molecules and its effects on cellular function. Additionally, further optimization of the synthesis method and purification techniques may improve the yield and purity of this compound for future research.
Synthesis Methods
N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process starting with the reaction of 4-hydroxyoxan-4-ylmethyl chloride with 2-methyl-1,3-thiazole-5-carboxylic acid. The resulting intermediate is then treated with sodium hydroxide to form the final product, this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of research is its use as a fluorescence probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a catalyst in organic synthesis reactions and as a drug delivery agent for cancer treatment.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-12-6-9(17-8)10(14)13-7-11(15)2-4-16-5-3-11/h6,15H,2-5,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYJNAODFVWMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.